2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol
Beschreibung
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,7,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKJGSFAORXDED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599517 | |
| Record name | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127264-09-9 | |
| Record name | 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Reduction of 1-(2,3-Dihydrobenzo[b][1, dioxin-6-yl)ethanone
The ketone precursor, 1-(2,3-dihydrobenzo[b][1, dioxin-6-yl)ethanone, is reduced to the secondary alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Dissolve 1-(2,3-dihydrobenzo[b][1, dioxin-6-yl)ethanone (10 mmol) in anhydrous tetrahydrofuran (THF).
-
Add NaBH₄ (12 mmol) portion-wise under nitrogen at 0°C.
-
Stir for 4 hours at room temperature, then quench with ice-cold water.
-
Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
-
Purify via silica gel chromatography (hexane:ethyl acetate, 3:1).
Yield : 78–85%
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 4–6 hours |
| Temperature | 0°C to RT |
| Purity (HPLC) | ≥98% |
Nucleophilic Substitution of 6-Bromo-2,3-dihydrobenzo[b][1, dioxin
This method introduces the ethanol moiety via a two-step alkylation-hydrolysis sequence.
-
React 6-bromo-2,3-dihydrobenzo[b] dioxin (1 equiv) with ethylene oxide (1.2 equiv) in dimethylacetamide (DMA).
-
Use potassium tert-butoxide (KOtBu) as a base at −5°C to 5°C.
-
Treat the intermediate with 10% aqueous NaOH at 80°C for 2 hours.
-
Neutralize with HCl and extract with dichloromethane.
Yield : 65–72%
Key Data :
| Parameter | Value |
|---|---|
| Base | KOtBu |
| Solvent | DMA |
| Hydrolysis Temp | 80°C |
Epoxide Ring-Opening of Glycidyl Derivatives
Glycidyl tosylate intermediates are utilized to introduce the ethanol group via acid-catalyzed ring-opening .
Procedure :
-
React 2,3-dihydrobenzo[b] dioxin-6-carbaldehyde with (R)-glycidyl-3-nitrobenzenesulfonate (0.9 equiv) in DMA.
-
Add Cs₂CO₃ (6 equiv) and stir at 25°C for 12 hours.
-
Hydrolyze the epoxide with aqueous NaOH (4 equiv) in methanol.
Yield : 60–68%
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | Cs₂CO₃ |
| Solvent | DMA |
| Stereoselectivity | 85:15 (R:S) |
Grignard Reaction with 2,3-Dihydrobenzo[b] dioxin-6-carbaldehyde
A Grignard reagent adds to the aldehyde group, followed by oxidation and reduction .
Procedure :
-
Treat 2,3-dihydrobenzo[b] dioxin-6-carbaldehyde (1 equiv) with methylmagnesium bromide (1.5 equiv) in THF.
-
Quench with NH₄Cl, oxidize the secondary alcohol to ketone using Jones reagent.
-
Reduce the ketone with NaBH₄/CeCl₃ (Luche reduction).
Yield : 55–62%
Key Data :
| Parameter | Value |
|---|---|
| Oxidizing Agent | Jones reagent |
| Reducing Agent | NaBH₄/CeCl₃ |
| Purity | 95% (GC-MS) |
Mitsunobu Reaction for Ether Formation
The Mitsunobu reaction constructs the benzodioxin core while introducing the ethanol side chain .
Procedure :
-
React 2,3-dihydroxybenzoic acid (1 equiv) with 2-bromoethanol (1.2 equiv) in THF.
-
Add triphenylphosphine (1.5 equiv) and diethyl azodicarboxylate (DEAD, 1.5 equiv).
-
Stir for 24 hours at RT, then hydrolyze the ester with LiOH.
Yield : 70–75%
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | DEAD/PPh₃ |
| Solvent | THF |
| Reaction Time | 24 hours |
Catalytic Hydrogenation of Styryl Derivatives
A styryl intermediate is hydrogenated to saturate the double bond and reduce a ketone to ethanol .
Procedure :
-
Synthesize (E)-1-(2,3-dihydrobenzo[b] dioxin-6-yl)-2-(4-nitrostyryl)-1H-phenanthro[9,10-d]imidazole via condensation.
-
Hydrogenate at 50 psi H₂ using 10% Pd/C in ethanol.
-
Filter and concentrate to isolate the ethanol derivative.
Yield : 58–65%
Key Data :
| Parameter | Value |
|---|---|
| Catalyst | 10% Pd/C |
| Pressure | 50 psi H₂ |
| Temperature | 25°C |
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Produces various reduced derivatives.
Substitution: Produces substituted benzodioxin derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
- Intermediate in Organic Synthesis : 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with potentially useful properties.
Biology
- Biological Activity Studies : Research has focused on the biological interactions of this compound with biomolecules. Preliminary studies suggest it may have antioxidant properties and could influence oxidative stress pathways in cells. Further investigation is required to elucidate its mechanisms of action.
Medicine
- Therapeutic Potential : The compound is being investigated for its potential therapeutic effects, particularly in the context of anti-inflammatory and antioxidant activities. Its ability to modulate biological pathways positions it as a candidate for drug development.
Industry
- Material Development : Due to its structural properties, this compound is explored for applications in developing new materials such as polymers and coatings. Its unique reactivity can be harnessed in creating materials with specific functional attributes.
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant capacity of various benzodioxin derivatives, including this compound. Results indicated significant free radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in food preservation and nutraceuticals.
Case Study 2: Polymer Synthesis
Research involved using this compound as a monomer in polymer synthesis. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to traditional polymers. This opens avenues for high-performance materials in industrial applications.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol is not fully understood, but it is believed to interact with various molecular targets and pathways. For example, it may exert its effects by modulating oxidative stress pathways or interacting with specific enzymes and receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
The structural and functional diversity of benzodioxane derivatives allows for tailored pharmacological properties. Below is a comparative analysis of 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol and its analogs:
Structural and Physicochemical Properties
*Calculated based on molecular formula C24H16F3N3O3.
Key Observations :
- Polarity: Ethanol and methanol derivatives exhibit higher hydrophilicity than halogenated or aromatic analogs (e.g., DDFDI or oxadiazoles), influencing solubility and ADMET profiles.
Pharmacological and ADMET Profiles
Notable Findings:
- DDFDI shows promise against SARS-CoV-2 via molecular docking but may face challenges in metabolic stability due to its imidazole ring .
- Oxadiazoles demonstrate high selectivity for PARP enzymes, with trifluoromethyl groups enhancing binding affinity .
- The ethanol derivative’s compliance with Lipinski’s rules suggests oral bioavailability, though in vivo data are lacking .
Biologische Aktivität
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 250.29 g/mol. The compound features a dihydrobenzo[b][1,4]dioxin moiety, which is known for its diverse biological activities.
Antiviral Activity
Recent studies have demonstrated that derivatives of the dihydrobenzo[b][1,4]dioxin structure exhibit significant antiviral properties. For instance, compounds incorporating this moiety showed effective inhibition against Tobacco Mosaic Virus (TMV) in vitro. The compound this compound specifically displayed a structure-activity relationship indicating enhanced activity with certain substituents on the benzene ring (R groups), suggesting that modifications can lead to improved antiviral efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. In vitro assays revealed that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction. For example, studies indicated that treatment with the compound led to G2/M phase arrest and increased expression of cyclin B while decreasing cdc2 phosphorylation—key events in the regulation of the cell cycle .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 30 | Tubulin polymerization inhibition |
| A549 | 43 | Apoptosis induction |
| MDA-MB-231 | >10 | Cell cycle arrest |
Antimicrobial Activity
Antimicrobial screening has also been conducted on derivatives of the dihydrobenzo[b][1,4]dioxin structure. Results indicated varying degrees of antibacterial and antifungal activities against standard microbial strains. The presence of functional groups significantly influenced the potency of these compounds against pathogens .
Study 1: Antiviral Efficacy Against TMV
In a study focused on the antiviral efficacy of various compounds against TMV, this compound exhibited notable activity with an effective concentration leading to over 40% viral inactivation at 500 mg/L. This study highlights the potential for developing antiviral agents based on this scaffold .
Study 2: Cancer Cell Line Response
A comprehensive investigation into the effects of this compound on cancer cell lines demonstrated significant antiproliferative effects. The compound was shown to induce apoptosis through mitochondrial pathways and was effective in disrupting microtubule dynamics in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
